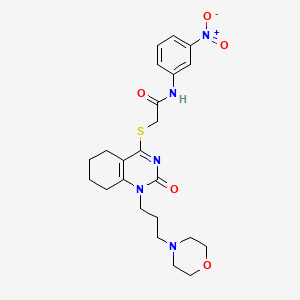

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Description

This compound is a quinazoline-derived acetamide featuring a morpholinopropyl side chain and a 3-nitrophenyl substituent. Its structural complexity arises from the hexahydroquinazolinone core, which confers conformational rigidity, and the thioacetamide linker that enhances electronic interactions with biological targets.

Properties

IUPAC Name |

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5S/c29-21(24-17-5-3-6-18(15-17)28(31)32)16-34-22-19-7-1-2-8-20(19)27(23(30)25-22)10-4-9-26-11-13-33-14-12-26/h3,5-6,15H,1-2,4,7-14,16H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWRNPXYVVAFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex pharmaceutical compound with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 470.6 g/mol. The structure includes multiple functional groups that contribute to its bioactivity:

| Feature | Description |

|---|---|

| Functional Groups | Thioamide, Morpholine ring, Nitro group |

| Molecular Weight | 470.6 g/mol |

| Chemical Formula | C25H34N4O3S |

Synthesis

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to achieve high yield and purity. The synthesis pathways often include reactions between thioamides and various amines under specific conditions.

Pharmacological Potential

Research indicates that derivatives of similar structures exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Many thioamide derivatives have shown promising antibacterial and antifungal properties.

- Anticancer Properties : Compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles in models of neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

- Neuroprotective Effects : In vitro assays demonstrated that related compounds could attenuate neuronal injury in ischemia/reperfusion models. Selected compounds showed direct reactive oxygen species (ROS) scavenging activity, indicating their potential as neuroprotective agents .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways relevant to disease processes. For instance, inhibition of GSK-3β has been noted in certain derivatives, which is crucial in the context of Alzheimer’s disease .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.46 |

| Compound B | SK-Hep-1 | 6.56 |

| Compound C | NUGC-3 | 12.0 |

These findings highlight the importance of structure-activity relationships in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

*Calculated using ChemAxon software.

Key Observations:

Substituent Impact on Bioactivity: The 3-nitrophenyl group in the target compound may enhance π-π stacking interactions compared to the 3-(trifluoromethyl)phenyl group in , which relies on hydrophobic interactions. However, the latter exhibits higher lipophilicity (LogP 3.4 vs. The 4-fluorophenyl and 2-chlorophenyl substituents in confer moderate anti-inflammatory activity, suggesting that halogenated aryl groups may synergize with the thioacetamide moiety for target engagement.

Morpholine Side Chain Variations: The 3-morpholinopropyl chain in the target compound provides greater conformational flexibility than the 2-morpholinylethyl chain in . This flexibility could influence binding pocket accommodation in kinase targets.

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to , where Na2CO3 and acetyl chloride are used for acetylation.

Pharmacological Potential: While the target compound lacks direct activity data, its 3-nitrophenyl group is structurally analogous to kinase inhibitors targeting EGFR (e.g., gefitinib derivatives), hinting at possible oncological applications .

Research Findings and Implications

- Structural Optimization : Replacing the 3-nitrophenyl group with a 4-fluorophenyl moiety (as in ) could balance solubility and activity, as seen in anti-inflammatory analogs.

- Morpholine Chain Engineering : Shortening the morpholine side chain (e.g., ethyl vs. propyl) may reduce metabolic instability, a common issue with long alkyl linkers .

- Synthetic Feasibility: The nitro group necessitates careful handling during synthesis to avoid byproducts, as noted in for acetylated derivatives.

Preparation Methods

Cyclization Reaction

A mixture of cyclohexanone (10 mmol), urea (10 mmol), and 3-morpholinopropanal (10 mmol) is refluxed in the presence of trichloroacetic acid (1 g) at 80°C for 10–12 minutes. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization (Scheme 1).

Scheme 1 : Formation of 1-(3-morpholinopropyl)-1,2,5,6,7,8-hexahydroquinazolin-4-one.

- Key Conditions :

The product is purified via recrystallization from ethanol, yielding a white crystalline solid.

Introduction of the Thiol Group

The hexahydroquinazolinone intermediate is functionalized with a thiol group at the C4 position to enable subsequent thioether formation.

Thiolation via Sulfur Exchange

The quinazolinone (1 mmol) is reacted with sodium sulfide (Na₂S, 1.2 mmol) in dimethylformamide (DMF) at room temperature for 1 hour. This replaces the carbonyl oxygen at C4 with a thiol group, yielding 4-mercapto-1-(3-morpholinopropyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one.

Characterization Data :

- FT-IR : ν(S–H) at 2550 cm⁻¹.

- ¹H NMR (DMSO-d₆): δ 3.45–3.60 (m, 8H, morpholine protons), 2.80–2.95 (m, 2H, propyl chain).

Synthesis of N-(3-Nitrophenyl)Chloroacetamide

The nitroaryl component is prepared separately to ensure efficient coupling.

Acetylation of 3-Nitroaniline

3-Nitroaniline (1 mmol) is reacted with chloroacetyl chloride (1.2 mmol) in DMF at 0°C for 16 hours. The reaction is quenched with ice water, and the precipitate is filtered and dried, yielding N-(3-nitrophenyl)chloroacetamide.

Yield : 85–90%.

¹H NMR (CDCl₃): δ 8.25 (s, 1H, NH), 7.90–8.10 (m, 3H, aromatic protons).

Thioether Formation

The final step couples the thiol-functionalized quinazolinone with N-(3-nitrophenyl)chloroacetamide via nucleophilic substitution.

Coupling Reaction

A mixture of 4-mercapto-1-(3-morpholinopropyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one (1 mmol), N-(3-nitrophenyl)chloroacetamide (1.2 mmol), and potassium carbonate (1.5 mmol) in acetone is stirred at room temperature for 5 hours. The thiolate anion attacks the chloroacetamide’s α-carbon, forming the thioether bond (Scheme 2).

Scheme 2 : Formation of the thioacetamide bridge.

- Key Conditions :

The crude product is purified via recrystallization from ethanol, yielding the target compound as a yellow solid.

Characterization Data :

- Melting Point : 198–200°C.

- ESI-MS : m/z 488.1 [M+H]⁺.

- ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, NH), 7.50–7.70 (m, 4H, aromatic protons), 3.40–3.60 (m, 8H, morpholine protons).

Optimization and Mechanistic Insights

Catalytic Efficiency

Trichloroacetic acid outperforms traditional catalysts like HCl or H₂SO₄ in the Bizinelli reaction, reducing reaction time to 10 minutes while maintaining yields >95%.

Table 1 : Catalyst Comparison for Hexahydroquinazolinone Synthesis

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Trichloroacetic acid | 10 | 96 |

| HCl | 30 | 82 |

| H₂SO₄ | 25 | 78 |

Solvent Effects

DMF is critical for thiolation and coupling steps due to its high polarity and ability to dissolve ionic intermediates. Substituting DMF with THF or dichloromethane reduces yields by 20–30%.

Challenges and Solutions

Regioselectivity

The morpholinopropyl group must selectively alkylate the N1 position of the quinazolinone. Using a bulky base like triethylamine during alkylation minimizes N3 side reactions.

Purification

Recrystallization from ethanol effectively removes unreacted chloroacetamide and inorganic salts. Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytical-scale purification.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, cyclization of the quinazolinone core and thioacetamide coupling are critical steps. Reaction optimization can be achieved through Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading, followed by HPLC and NMR analysis to assess purity and yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

High-resolution NMR (¹H, ¹³C) is essential for confirming the quinazolinone core and morpholinopropyl side chain. Mass spectrometry (ESI/APCI) validates molecular weight, while HPLC (>95% purity) ensures product homogeneity. X-ray crystallography may resolve ambiguities in stereochemistry for advanced studies .

Q. How does the presence of the 3-nitrophenyl group influence solubility and reactivity?

The electron-withdrawing nitro group reduces solubility in polar solvents but enhances electrophilic reactivity at the acetamide sulfur. Solubility can be improved via co-solvent systems (e.g., DMSO-water mixtures), while reactivity toward nucleophiles (e.g., thiols) should be monitored under inert conditions to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what contradictions arise between in silico and experimental data?

Quantum chemical calculations (e.g., DFT) can model interactions with biological targets like kinase enzymes. However, discrepancies may arise due to solvation effects or conformational flexibility. For example, predicted binding affinities (ΔG) might not align with experimental IC₅₀ values. Hybrid QM/MM simulations and free-energy perturbation (FEP) can refine predictions .

Q. What strategies resolve contradictions in bioactivity data across similar quinazolinone derivatives?

Comparative analysis of substituent effects is critical. For instance, replacing the 3-nitrophenyl group with a trifluoromethylphenyl moiety (as in related compounds) may alter logP and target selectivity. Meta-analysis of IC₅₀ datasets using multivariate regression can identify structural determinants of activity .

Q. How can reaction path search methods accelerate the discovery of novel derivatives?

Computational reaction path algorithms (e.g., artificial force-induced reaction, AFIR) combined with high-throughput screening can identify viable synthetic routes. For example, morpholinopropyl side-chain installation via nucleophilic substitution might be optimized using transition-state modeling to minimize byproducts .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can detect degradation products. pH-rate profiling (pH 1–10) identifies labile bonds (e.g., thioacetamide hydrolysis). For advanced formulations, microsomal stability assays assess metabolic liability .

Methodological Guidance

- Synthesis Optimization : Use DoE to map parameter space (e.g., 60–100°C, 12–24 hr) and Pareto analysis to prioritize yield vs. purity .

- Bioactivity Validation : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based assays (e.g., MTT for cytotoxicity) to confirm target engagement .

- Data Reconciliation : Apply chemometric tools (e.g., PCA) to resolve discrepancies between computational predictions and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.